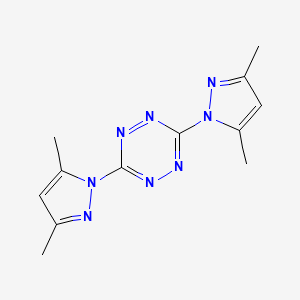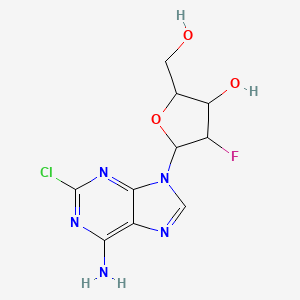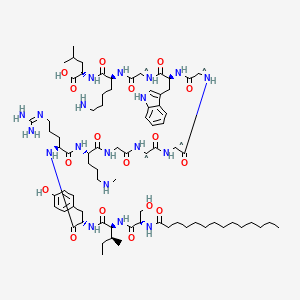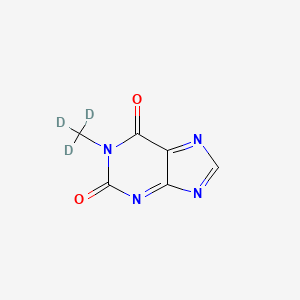
8-HYDROXYJULOLIDINE-9-ALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyjulolidine-9-aldehyde is an organic compound with the molecular formula C13H15NO2. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position and an aldehyde group at the 9th position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mécanisme D'action
Target of Action
The primary target of 8-Hydroxyjulolidine-9-aldehyde is hydrogen sulfide (H2S) and silicate in aqueous solution . These targets play a crucial role in various biological systems, including cellular signaling and metabolic processes.
Mode of Action
This compound acts as a probe that exhibits pH-sensitive detection of its targets . It interacts with hydrogen sulfide and silicate, displaying an excellent selectivity over other weak acid salts . This interaction allows the compound to detect H2S in live cells, providing a powerful method to study H2S chemistry in biological systems .
Result of Action
The result of the action of this compound is the detection of H2S in live cells . This enables the study of H2S chemistry in biological systems, contributing to our understanding of the role of H2S in various physiological processes .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound exhibits pH-sensitive detection, meaning its efficacy and stability may vary depending on the pH of the environment . Additionally, it is recommended to protect the compound from light and moisture, suggesting that these factors could also influence its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Hydroxyjulolidine-9-aldehyde can be synthesized through several methods. One common approach involves the cyclization of 3-aminophenol or 1,3-dihydroxyaniline with 1,3-dihalopropane or its analogs under basic conditions. This reaction yields the desired julolidine derivatives, which can then be further modified to introduce the hydroxyl and aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxyjulolidine-9-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products
Oxidation: 8-Hydroxyjulolidine-9-carboxylic acid.
Reduction: 8-Hydroxyjulolidine-9-alcohol.
Substitution: Various ethers or esters depending on the substituent
Applications De Recherche Scientifique
8-Hydroxyjulolidine-9-aldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a fluorescent probe for imaging applications, particularly in neuronal zinc imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
Julolidine: Lacks the hydroxyl and aldehyde groups, making it less reactive.
8-Hydroxyjulolidine: Contains the hydroxyl group but lacks the aldehyde group.
9-Formyljulolidine: Contains the aldehyde group but lacks the hydroxyl group
Uniqueness
8-Hydroxyjulolidine-9-aldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecules .
Propriétés
Numéro CAS |
105847-59-4 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)

